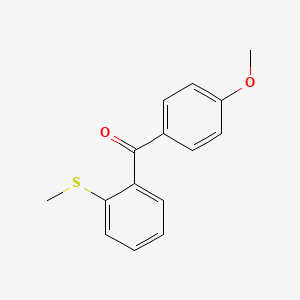

4-Methoxy-2'-thiomethylbenzophenone

Descripción

Historical Context of Benzophenone (B1666685) Derivatives in Chemical Sciences

Benzophenone, with the chemical formula (C₆H₅)₂CO, is the parent diarylketone and serves as a fundamental building block in organic chemistry. wikipedia.org Its journey began with its synthesis, often achieved through classic reactions like the Friedel-Crafts acylation of benzene (B151609) with benzoyl chloride in the presence of a Lewis acid catalyst. vedantu.com This method remains a cornerstone for producing a wide array of substituted benzophenones. researchgate.net

Historically, one of the most significant applications of benzophenone and its derivatives has been in the field of photochemistry. wikipedia.org Benzophenone is an excellent photosensitizer; upon absorption of UV light, it efficiently transitions from its singlet excited state (S₁) to a long-lived triplet state (T₁) with nearly 100% yield. wikipedia.org This triplet state can then transfer its energy to other molecules or abstract a hydrogen atom to form a ketyl radical. wikipedia.orgacs.org This reactivity has been harnessed in numerous industrial processes, including UV-curing of inks, coatings, and adhesives, where benzophenone acts as a photoinitiator to trigger polymerization. wikipedia.orgrsc.org

Beyond industrial applications, the discovery that many natural products contain the benzophenone motif spurred significant interest in their biological activities. wikipedia.org This has led to extensive research into synthetic benzophenone derivatives for applications in medicinal chemistry, with studies exploring their potential as anti-inflammatory, anticancer, and antiviral agents.

Table 1: Key Historical and Modern Applications of Benzophenone Derivatives

| Application Area | Description | Key Function |

|---|---|---|

| Photochemistry | Used as a photosensitizer to initiate chemical reactions with light. | Absorbs UV light and transfers energy from its triplet state. rsc.org |

| Industrial UV Curing | A key component in inks, coatings, and adhesives that harden upon UV exposure. | Acts as a photoinitiator for polymerization. wikipedia.org |

| UV Blocker | Added to plastics and product packaging to prevent photodegradation. | Absorbs harmful UV radiation, protecting the material or its contents. wikipedia.org |

| Medicinal Chemistry | Serves as a scaffold for the development of new therapeutic agents. | Derivatives exhibit a wide range of biological activities. |

| Organic Synthesis | A versatile building block for constructing more complex molecules. | The ketone can be transformed into various other functional groups. wikipedia.org |

Significance of Methoxy (B1213986) and Thioether Functionalities in Advanced Organic Scaffolds

The specific properties of 4-Methoxy-2'-thiomethylbenzophenone are dictated by its methoxy and thioether functional groups. Each group imparts distinct electronic and steric characteristics that are highly valued in the design of advanced organic molecules.

The methoxy group (-OCH₃) is a common substituent in organic compounds, from simple natural products to complex pharmaceuticals. nih.gov As an ether, it is relatively stable but profoundly influences a molecule's properties. nih.gov When attached to a benzene ring, it acts as a strong electron-donating group at the ortho and para positions through resonance, which can modulate the reactivity of the aromatic ring and influence intermolecular interactions. This ability to fine-tune electronic properties and participate in hydrogen bonding has made the methoxy group a crucial component in many biologically active compounds, including those with antioxidant and antimicrobial activities. nih.govmdpi.com

The thioether group (-S-R) , also known as a sulfide (B99878), is a sulfur-containing functional group that plays a pivotal role in medicinal chemistry. nih.govnih.gov Sulfur's ability to exist in various oxidation states (thioether, sulfoxide (B87167), sulfone) allows for the modulation of a molecule's polarity and metabolic stability. nih.govnih.gov Thioether-containing scaffolds are found in numerous approved drugs and are a focus of research for developing new anticancer agents. nih.govnih.gov The sulfur atom in a thioether is a soft nucleophile and can form strong interactions with biological targets. taylorandfrancis.com Furthermore, thioethers can act as reactive oxygen species (ROS)-responsive groups, making them useful in designing targeted drug delivery systems. taylorandfrancis.com

The combination of a methoxy and a thioether group on a benzophenone core results in a multifunctional scaffold. The methoxy group can enhance electron density on its host ring, while the thioether on the other ring introduces a nucleophilic center and a site for potential oxidation, creating a molecule with distinct electronic domains and multiple points for chemical interaction or metabolic transformation.

Overview of Foundational and Emerging Research Areas Pertaining to Aryl Methylthio-Substituted Benzophenones

While direct studies on this compound are limited, research into its synthesis and potential applications can be inferred from established chemical principles and emerging trends in organic synthesis.

Foundational Synthetic Strategies: The construction of an unsymmetrical benzophenone like the target molecule typically relies on well-established reactions. The most common approach is the Friedel-Crafts acylation , where an appropriately substituted benzoyl chloride is reacted with a substituted benzene derivative. vedantu.comclockss.org For this specific molecule, two primary routes are feasible:

Acylation of anisole (B1667542) (methoxybenzene) with 2-(methylthio)benzoyl chloride.

Acylation of thioanisole (B89551) (methylthiobenzene) with 4-methoxybenzoyl chloride.

An alternative foundational method for introducing the thiomethyl group is through Nucleophilic Aromatic Substitution (SNAr) . wikipedia.org This strategy would involve synthesizing a precursor, such as 4-methoxy-2'-fluorobenzophenone. The fluorine atom, activated by the adjacent electron-withdrawing ketone group, could then be displaced by a methylthiolate nucleophile (NaSMe) to yield the final product. nih.gov This approach is particularly powerful for installing nucleophiles onto activated aromatic rings. nih.govacs.org

Table 2: Plausible Synthetic Routes to this compound

| Synthetic Strategy | Description | Key Reactants |

|---|---|---|

| Friedel-Crafts Acylation | An electrophilic aromatic substitution to form the C-C bond of the ketone. clockss.org | Route A: Anisole + 2-(Methylthio)benzoyl chlorideRoute B: Thioanisole + 4-Methoxybenzoyl chloride |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on one of the aromatic rings by a sulfur nucleophile. nih.govacs.org | 4-Methoxy-2'-halobenzophenone + Sodium methylthiolate (NaSMe) |

| Dual Catalysis C-H Acylation | An emerging method involving visible-light photoredox catalysis to directly acylate a C-H bond. nih.govrsc.org | A substituted benzene and a substituted acid chloride using a benzophenone/nickel dual catalyst system. |

Emerging Research Directions:

Medicinal Chemistry: Given that both thioether-containing compounds and substituted benzophenones have shown promise as anticancer agents, a primary research avenue would be the evaluation of this compound and related structures for their cytotoxic activity against various cancer cell lines. nih.gov The interplay between the methoxy and thiomethyl groups could lead to novel mechanisms of action or improved selectivity.

Materials Science and Photochemistry: The substituents on the benzophenone core are known to alter its photophysical properties. nih.govacs.org Research could explore how the methoxy and thiomethyl groups modulate the energy of the triplet state and the photoreactivity of the molecule. This could lead to the development of new photoinitiators, photosensitizers for photodynamic therapy, or components for organic light-emitting diodes (OLEDs). researchgate.net

Catalysis: Substituted benzophenones have recently been employed as photocatalysts themselves in dual catalytic systems that enable challenging chemical transformations. nih.govrsc.org The unique electronic properties of this compound could make it a candidate for use as a novel photosensitizer in such advanced synthetic methodologies.

Structure

3D Structure

Propiedades

IUPAC Name |

(4-methoxyphenyl)-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYPAMHTOPJRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641488 | |

| Record name | (4-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760192-84-5 | |

| Record name | (4-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxy 2 Thiomethylbenzophenone and Its Structural Analogues

Strategic Syntheses of Substituted Benzophenone (B1666685) Cores

The construction of the diarylmethanone framework is a critical step in the synthesis of 4-methoxy-2'-thiomethylbenzophenone. The two predominant strategies for this transformation are the classical Friedel-Crafts acylation and modern palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation Approaches with Methoxy- and Thioether-Containing Aromatic Substrates

Friedel-Crafts acylation remains a cornerstone for the synthesis of benzophenones. This reaction typically involves the acylation of an electron-rich aromatic ring with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). In the context of this compound, this can be approached in two ways: acylating anisole (B1667542) with 2-(methylthio)benzoyl chloride or acylating thioanisole (B89551) with 4-methoxybenzoyl chloride.

The acylation of anisole with benzoyl chloride derivatives has been studied extensively. nih.govresearchgate.netfrontiersin.orgnih.gov The methoxy (B1213986) group is a strong activating group and directs the incoming acyl group primarily to the para position, leading to the desired 4-methoxybenzophenone (B1664615) core. nih.govfrontiersin.orgnih.gov The reaction is typically carried out using a Lewis acid like aluminum chloride, which coordinates to the carbonyl oxygen of the acyl chloride, rendering the acylium ion a more potent electrophile. youtube.com The choice of solvent and reaction temperature is crucial to control selectivity and minimize side reactions. While traditional methods often result in a mixture of ortho and para isomers, the use of shape-selective catalysts like zeolites can significantly enhance the yield of the para product. nih.govfrontiersin.orgnih.gov For instance, HBEA zeolites have demonstrated high conversion rates of benzoyl chloride with anisole, achieving up to 83% conversion with 93-96% selectivity towards the 4-methoxy substituted product. nih.govnih.gov

Alternatively, the Friedel-Crafts acylation can be performed by reacting thioanisole with 4-methoxybenzoyl chloride. The methylthio group is also an ortho-, para-directing group, which would lead to a mixture of isomers. The regioselectivity in this case can be influenced by the steric hindrance of the methylthio group and the reaction conditions.

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Anisole, Benzoyl Chloride | HBEA Zeolite | 120°C, 1440 min | 4-Methoxyacetophenone | 75-80% | frontiersin.org |

| Anisole, Propionyl Chloride | Aluminum Chloride | Room Temperature | 4'-Methoxypropiophenone | - | youtube.com |

Palladium-Catalyzed Cross-Coupling Reactions for Diarylmethanone Construction

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of diarylmethanones. These methods often provide higher yields and greater functional group tolerance compared to Friedel-Crafts reactions. A common approach involves the coupling of an aryl halide with an organometallic reagent. For the synthesis of the this compound core, a Suzuki, Stille, or related coupling reaction could be employed.

For example, the Suzuki coupling of 4-methoxyphenylboronic acid with 2-bromobenzoyl chloride or the coupling of 2-(methylthio)phenylboronic acid with 4-methoxybenzoyl chloride, followed by oxidation, could yield the desired benzophenone. Another viable route is the Heck coupling of 4-vinylanisole with 2-bromobenzoyl chloride, followed by oxidative cleavage of the double bond.

More directly, palladium-catalyzed carbonylative coupling reactions can construct the benzophenone core in a single step. This could involve the coupling of an aryl halide (e.g., 4-bromoanisole) with an organometallic reagent (e.g., 2-(methylthio)phenylzinc chloride) under a carbon monoxide atmosphere.

Regioselective Introduction and Modification of the Thiomethyl Moiety

The precise placement of the thiomethyl group is crucial for the biological activity and material properties of this compound. This can be achieved either by incorporating the thiomethyl group into one of the starting materials or by introducing it onto the pre-formed benzophenone scaffold.

Methods for Aryl Methyl Sulfide (B99878) Formation

The formation of aryl methyl sulfides is a well-established transformation in organic synthesis. organic-chemistry.orgthieme-connect.de Several methods are available for the methylthiolation of aromatic rings. One common approach is the reaction of an aryl halide with a methylthiolate salt, often in the presence of a copper or palladium catalyst. organic-chemistry.org For instance, aryl iodides can be coupled with dimethyl disulfide in the presence of a copper catalyst to efficiently produce aryl methyl sulfides. organic-chemistry.org Another strategy involves the reaction of arylboronic acids with dimethyl disulfide under metal-free conditions. organic-chemistry.org

More recently, methods using dimethyl sulfoxide (B87167) (DMSO) as a methylthio source have been developed. researchgate.net For example, a copper(I)-mediated methylthiolation of haloarenes using DMSO has been reported as a convenient and environmentally friendly process. researchgate.net

| Reactants | Catalyst/Reagent | Conditions | Product | Reference |

| Aryl Iodides, Dimethyl Disulfide | Copper | Water | Aryl Methyl Sulfides | organic-chemistry.org |

| Haloarenes, DMSO | CuI, DABCO | - | Aryl Methyl Sulfides | researchgate.net |

| Arylboronic Acids, Dimethyl Disulfide | Metal-free | - | Aryl Methyl Sulfides | organic-chemistry.org |

Ortho-Directed Functionalization Strategies in Substituted Benzophenones

Introducing the thiomethyl group at the 2'-position of a pre-existing 4-methoxybenzophenone requires a regioselective ortho-functionalization strategy. Directed ortho-metalation (DoM) is a powerful tool for this purpose. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic sulfur source, such as dimethyl disulfide, to install the thiomethyl group.

While the methoxy group on one ring can act as a directing group, the carbonyl group of the benzophenone itself can also influence the regioselectivity of electrophilic aromatic substitution on the other ring. However, for a highly regioselective introduction at the 2'-position, a more robust directing group strategy is often necessary.

Preparation of Isomeric and Homologous 4-Methoxy-Thiomethylbenzophenone Derivatives for Comparative Studies

The synthesis of isomeric and homologous derivatives of this compound is essential for structure-activity relationship (SAR) studies. This involves systematically varying the positions of the methoxy and thiomethyl groups on the benzophenone core.

For example, to synthesize the 3'-thiomethyl isomer, one could start with 3-bromothioanisole (B20505) and couple it with 4-methoxybenzoyl chloride via a palladium-catalyzed reaction. Similarly, the 4'-thiomethyl isomer could be prepared from 4-bromothioanisole. The synthesis of isomers with the methoxy group at different positions, such as 2-methoxy or 3-methoxy, can be achieved by starting with the corresponding methoxy-substituted benzoyl chlorides or anisole derivatives.

The preparation of homologous derivatives involves changing the length of the alkyl chain on the sulfur atom (e.g., thioethyl, thiopropyl). This can be accomplished by using the corresponding dialkyl disulfides (e.g., diethyl disulfide) in the aryl methyl sulfide formation step.

Elucidation of Chemical Reactivity and Mechanistic Pathways

Photochemical Reactivity of 4-Methoxy-2'-thiomethylbenzophenone

The absorption of light by this compound initiates a cascade of complex and rapid physicochemical events. The presence of the carbonyl group, the electron-donating methoxy (B1213986) group, and the oxidizable thiomethyl group creates a molecule with rich and varied photochemical reactivity.

The photochemistry of benzophenones is predominantly governed by the behavior of their excited triplet states. For the parent benzophenone (B1666685) molecule, the lowest triplet state (T₁) is typically of an n,π* character, which imparts high reactivity in processes like hydrogen abstraction. However, the substitution pattern on the phenyl rings can significantly alter the nature and energy of these excited states.

The presence of a strong electron-donating group, such as the methoxy group at the 4-position, can lead to an "inversion" of the lowest triplet state's electronic configuration, particularly in polar solvents. osti.govresearchgate.net For 4-methoxybenzophenone (B1664615) (4-MBP), a closely related analogue, the lowest triplet state (T₁) has an n,π* configuration in non-polar solvents like cyclohexane. osti.govresearchgate.net In this state, it exhibits the characteristic transient absorption spectrum of benzophenone. osti.gov However, in polar solvents such as water or acetonitrile, the lowest triplet state shifts to a π,π* configuration. osti.govresearchgate.net This change is due to the stabilization of the more polar π,π* state by the solvent. The T₁ (π,π) state is significantly less reactive in hydrogen abstraction reactions compared to the T₁ (n,π) state. osti.gov This inversion is detected by changes in transient absorption spectra and a dramatic decrease in the efficiency of hydrogen abstraction. osti.govresearchgate.net

The energy of the triplet state is also affected by the solvent environment. For 4-MBP, the triplet energy is approximately 288 kJ mol⁻¹ in organic solvents but drops to 275 kJ mol⁻¹ in water. osti.gov It is expected that this compound would exhibit similar solvent-dependent triplet state characteristics, with the T₁ state's nature and reactivity being finely tuned by solvent polarity. The thiomethyl group, being a sulfur-containing moiety, can also participate in intramolecular quenching of the triplet state.

Table 1: Triplet State Properties of 4-Methoxybenzophenone (Analogue) in Different Solvents

| Solvent | Lowest Triplet State (T₁) Configuration | Triplet Energy (kJ mol⁻¹) | H-Abstraction Rate Constant (kH) from 1,4-cyclohexadiene (B1204751) (M⁻¹ s⁻¹) |

|---|---|---|---|

| Cyclohexane | n,π* | ~288 | High (not specified) |

| Acetonitrile | n,π* and π,π* (simultaneously populated) | ~288 | ~2 x 10⁸ |

| Water | π,π* | 275 | ~5 x 10⁵ |

Data sourced from studies on 4-methoxybenzophenone. osti.govresearchgate.net

Upon photoexcitation, the benzophenone triplet state is a potent oxidizing agent capable of initiating electron transfer from suitable donors. The thioether (sulfide) moiety is an excellent electron donor, and intramolecular electron transfer from the sulfur atom to the excited benzophenone chromophore is a highly probable primary photochemical event for this compound.

This electron transfer process results in the formation of a radical ion pair, consisting of a benzophenone ketyl radical anion and a sulfur-centered radical cation. acs.org The initial interaction of the excited triplet with the sulfur atom is very rapid. osti.gov Following this, several pathways become available to the radical intermediates:

Deprotonation: The sulfur radical cation (>S•⁺) is a highly acidic species. It can undergo rapid deprotonation from an adjacent carbon atom, leading to the formation of a more stable, neutral carbon-centered α-thioalkyl radical. acs.org

Back Electron Transfer: The initial radical ion pair can undergo back electron transfer to regenerate the starting molecule in its ground state. This process effectively quenches the excited state without leading to a net chemical change.

Radical Coupling: The formed ketyl radical and the α-thioalkyl radical can couple, leading to the formation of adduct-type photoproducts. acs.org

The efficiency of radical formation versus simple quenching is influenced by solvent polarity. For dialkyl sulfides, the rate of interaction with the benzophenone triplet increases in more polar solvents, while the net yield of ketyl radicals decreases, suggesting that polar environments favor quenching pathways over irreversible chemical reactions. osti.gov

Table 2: Key Radical Intermediates in the Photoreaction of Sulfur-Containing Benzophenones

| Intermediate | Description | Formation Pathway | Subsequent Reactions |

|---|---|---|---|

| Sulfur Radical Cation (>S•⁺) | A primary intermediate with the positive charge and radical localized on the sulfur atom. | Electron transfer from the thioether to the excited benzophenone triplet. acs.org | Deprotonation, stabilization via three-electron bonds. acs.org |

| Benzophenone Ketyl Radical Anion | The reduced form of the benzophenone chromophore. | Electron transfer from the thioether to the excited benzophenone triplet. acs.org | Back electron transfer, protonation to form ketyl radical, radical coupling. acs.org |

The Paternò-Büchi reaction is a classic photochemical [2+2] cycloaddition between an excited carbonyl compound and a ground-state alkene, yielding a four-membered oxetane (B1205548) ring. google.comconsensus.app This reaction typically proceeds from the carbonyl's excited triplet state. nih.gov Given the structure of this compound, an intramolecular Paternò-Büchi reaction is not feasible as there is no alkene moiety.

However, the analogous reaction involving thioethers is possible. The interaction of an excited benzophenone with a thioether can lead to the formation of adducts, although the mechanism is typically viewed through the lens of electron transfer followed by radical coupling, as described above. acs.org The sulfur analogue of the Paternò-Büchi reaction, the thia-Paternò-Büchi reaction, involves the photocycloaddition of a thiocarbonyl (C=S) group with an alkene to form a thietane. google.com This is not directly applicable to this compound, which contains a carbonyl, not a thiocarbonyl. Therefore, direct cycloaddition is a less likely pathway compared to reactions initiated by electron transfer.

In the presence of molecular oxygen, the photosensitized oxidation of the thioether group is a major reaction pathway. The process is initiated by the excited benzophenone triplet abstracting an electron from the sulfur atom. acs.org The resulting sulfur radical cation can then react further.

The substituent groups on the benzophenone core profoundly influence its photochemistry.

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent at the 4-position increases the electron density of the π-system. This has several consequences:

It lowers the energy of the π,π* excited state. osti.govresearchgate.net

In polar solvents, it causes the π,π* triplet to become the lowest excited state, reducing the molecule's ability to abstract hydrogen atoms compared to unsubstituted benzophenone. osti.govresearchgate.net

It can facilitate photochemical reactions by stabilizing critical radical intermediates formed during the reaction.

Thiomethyl Group (-SCH₃): The thioether group provides a readily oxidizable site.

It acts as an efficient intramolecular quencher of the excited triplet state via electron transfer. osti.gov

The character of the sulfur atom can change depending on its electronic environment; it can be an electron donor when attached to electron-poor systems or a weak acceptor when attached to electron-rich systems. In this molecule, it primarily functions as an electron donor to the excited triplet.

Successive oxidation of the sulfur atom to sulfoxide (B87167) (S=O) and sulfone (SO₂) drastically alters the electronic properties. Sulfoxides and sulfones are powerful electron-withdrawing groups, which would significantly change the photophysical properties of the molecule if formed.

The combination of a strong electron-donating group (methoxy) and an easily oxidizable group (thiomethyl) makes this compound a molecule where intramolecular electron transfer is a dominant deactivation pathway for the excited state, leading primarily to chemistry centered at the sulfur atom.

Ground State Chemical Transformations and Reaction Mechanisms

While the photochemistry of this compound is rich, its ground-state reactivity is governed by the standard chemical behavior of its constituent functional groups: the benzophenone ketone, the aryl methoxy ether, and the aryl thioether. Specific studies on the ground-state reactions of this particular compound are not widely available, but transformations can be predicted based on established organic chemistry principles.

Potential ground-state reactions include:

Oxidation of the Thioether: The sulfide (B99878) group is susceptible to oxidation by common laboratory reagents without photochemical activation. Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can oxidize the thioether first to a sulfoxide and then, under more forcing conditions, to a sulfone. This transformation would significantly alter the electronic properties of the molecule, as the electron-donating sulfide is converted into the strongly electron-withdrawing sulfoxide or sulfone.

Reactions at the Carbonyl Group: The ketone can undergo standard carbonyl chemistry, such as reduction to a secondary alcohol (diphenylmethanol derivative) using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Electrophilic Aromatic Substitution: The two phenyl rings, activated by the methoxy and thiomethyl groups, could potentially undergo electrophilic substitution reactions such as nitration or halogenation. The directing effects of the existing substituents would determine the position of the incoming electrophile.

Synthesis as a Ground-State Transformation: The synthesis of substituted benzophenones represents a key class of ground-state reactions. For example, related compounds like 2-hydroxy-4-methoxybenzophenone are synthesized via Friedel-Crafts acylation or by the methylation of a dihydroxybenzophenone (B1166750) precursor using reagents like dimethyl sulfate (B86663) or a methyl halide in the presence of a base. google.com These methods illustrate typical ground-state transformations involving the benzophenone scaffold.

Oxidation Reactions of the Thiomethyl Group to Sulfoxides and Sulfones

The sulfur atom of the thiomethyl group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and subsequently the sulfone. This reactivity is a common characteristic of aryl thioethers. The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions.

Selective oxidation to the sulfoxide, 4-methoxy-2'-(methylsulfinyl)benzophenone, can be achieved using mild oxidizing agents. A common and effective method involves the use of one equivalent of hydrogen peroxide (H₂O₂) in the presence of a metal catalyst, such as tantalum carbide, or an organocatalyst like 2,2,2-trifluoroacetophenone. organic-chemistry.org Other reagents like Selectfluor are also effective for this transformation, often providing the sulfoxide in high yield under mild conditions. organic-chemistry.org

Further oxidation of the sulfoxide to the corresponding sulfone, 4-methoxy-2'-(methylsulfonyl)benzophenone, requires more forcing conditions or a stronger oxidizing agent. Using an excess of hydrogen peroxide, often with a catalyst like niobium carbide, can drive the reaction to completion. organic-chemistry.org Alternatively, reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed to convert thioethers directly to sulfones. acs.org The progressive oxidation from a thioether to a sulfone significantly alters the electronic properties of the substituent, transitioning from a weakly electron-donating thiomethyl group to a strongly electron-withdrawing sulfonyl group.

Table 1: Common Reagents for the Oxidation of Aryl Thioethers

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Sulfoxide | Hydrogen Peroxide (H₂O₂) / Tantalum Carbide | Room Temperature |

| Sulfoxide | Selectfluor | Ambient Temperature, H₂O |

| Sulfone | Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Room Temperature |

| Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Room Temperature |

| Sulfone | Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate |

Reactivity of the Carbonyl Functionality

The carbonyl group of the benzophenone framework is a primary site of reactivity, particularly in photochemical reactions. A characteristic reaction of benzophenones is photoreduction, which occurs upon irradiation with ultraviolet (UV) light in the presence of a hydrogen donor. youtube.com For this compound, this process would involve the initial photo-excitation of the carbonyl group from its ground state (S₀) to an excited singlet state (S₁), followed by rapid intersystem crossing to a more stable triplet state (T₁). nih.gov

This triplet-state benzophenone diradical is capable of abstracting a hydrogen atom from a suitable donor, such as a secondary alcohol like isopropanol. hilarispublisher.com This generates a ketyl radical intermediate. Dimerization of two ketyl radicals then yields a pinacol, in this case, a substituted benzpinacol. The efficiency of this photoreduction can be influenced by the electronic nature of the substituents on the aromatic rings. The electron-donating methoxy group may affect the energy of the excited states and the reactivity of the resulting radicals. hilarispublisher.com

Substitution and Aromatic Ring Reactions of the Benzophenone Framework

The two aromatic rings of this compound exhibit different susceptibilities to electrophilic and nucleophilic aromatic substitution due to the directing effects of their respective substituents.

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted ring is highly activated towards electrophilic attack. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.org The carbonyl group, however, is deactivating, which slightly tempers the ring's reactivity. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the positions ortho to the activating methoxy group (C3 and C5), as the para position is blocked.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Ring | Substituents | Predicted Major Product(s) |

|---|

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common for these types of electron-rich aromatic rings. NAS generally requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com In its ground state, this compound is not a prime candidate for NAS. However, if one of the rings were to be substituted with a powerful electron-withdrawing group (like a nitro group) and a suitable leaving group (like a halide), NAS could become a feasible pathway. masterorganicchemistry.com

Mechanistic Investigations of Cyclization and Rearrangement Reactions

The ortho-relationship between the carbonyl group and the thiomethyl substituent provides the structural motif for potential intramolecular cyclization reactions. One such plausible transformation is an acid-catalyzed intramolecular electrophilic acylation to form a thioxanthenone derivative.

In a reaction analogous to the synthesis of thioxanthylium salts from diaryl sulfides, treatment of this compound with a strong acid, such as trifluoromethanesulfonic acid (TfOH), could protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. nih.gov The electron-rich, thiomethyl-substituted ring could then act as an intramolecular nucleophile, attacking the activated carbonyl carbon. This cyclization would likely proceed via attack at the C6' position, which is para to the activating thiomethyl group. Subsequent dehydration of the resulting intermediate would lead to the formation of a methoxy-substituted thioxanthen-9-one. This type of cyclization provides a direct route to polycyclic heteroaromatic systems.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Methoxy-2'-thiomethylbenzophenone, both ¹H and ¹³C NMR spectroscopy are critical for confirming the substitution pattern on the two aromatic rings.

In the ¹H NMR spectrum, the methoxy (B1213986) group (CH₃O-) protons are expected to appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring. st-andrews.ac.uk The thiomethyl group (CH₃S-) protons will also produce a singlet, but at a slightly upfield position, likely around δ 2.4-2.5 ppm, as seen in related thioanisole (B89551) compounds.

The aromatic protons will exhibit complex splitting patterns. The protons on the 4-methoxyphenyl (B3050149) ring will likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the methoxy group are expected to be shielded and appear around δ 6.9-7.0 ppm, while the protons ortho to the carbonyl group will be deshielded and resonate further downfield, likely in the range of δ 7.8-7.9 ppm. st-andrews.ac.uk The protons on the 2'-thiomethylphenyl ring will present a more complex pattern due to the ortho-substitution, with expected chemical shifts ranging from δ 7.1 to 7.8 ppm.

The ¹³C NMR spectrum will provide further confirmation of the structure. The carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of δ 195-197 ppm. st-andrews.ac.uk The carbon of the methoxy group is expected around δ 55.5 ppm, while the thiomethyl carbon will likely appear at approximately δ 15-20 ppm. The aromatic carbons will have distinct chemical shifts based on their substitution. The carbon bearing the methoxy group will be significantly shielded (around δ 163 ppm), while the carbon bearing the thiomethyl group will also show a shielding effect. st-andrews.ac.uk The remaining aromatic carbons will appear in the typical range of δ 113-140 ppm.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃O- | 3.8 - 3.9 | Singlet |

| CH₃S- | 2.4 - 2.5 | Singlet |

| Aromatic H (ortho to -OCH₃) | 6.9 - 7.0 | Doublet |

| Aromatic H (ortho to -C=O on methoxy-substituted ring) | 7.8 - 7.9 | Doublet |

| Aromatic H (on thiomethyl-substituted ring) | 7.1 - 7.8 | Multiplet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 197 |

| C-OCH₃ | ~163 |

| C-SCH₃ | ~138 |

| CH₃O- | ~55.5 |

| CH₃S- | 15 - 20 |

| Aromatic C | 113 - 140 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, these methods will clearly indicate the presence of the carbonyl group, the aromatic rings, and the ether and thioether linkages.

The most prominent feature in the IR spectrum is expected to be the strong absorption band of the carbonyl (C=O) stretching vibration, which for benzophenone (B1666685) derivatives typically appears in the region of 1650-1670 cm⁻¹. The exact position will be influenced by the electronic effects of the substituents. The electron-donating methoxy group may slightly lower this frequency compared to unsubstituted benzophenone. The spectrum will also show characteristic C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹ and for the methyl groups of the methoxy and thiomethyl substituents just below 3000 cm⁻¹. The C-O stretching of the methoxy group will likely produce a strong band around 1250 cm⁻¹ and another near 1030 cm⁻¹. The C-S stretching vibration of the thiomethyl group is generally weaker and appears in the range of 600-800 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is often weaker than in the IR. Conversely, the symmetric vibrations of the aromatic rings and the C-S bond are often more intense in the Raman spectrum, providing a clearer fingerprint of the molecular backbone. The aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O Stretch | 1650 - 1670 (Strong) | 1650 - 1670 (Medium) |

| Aromatic C-H Stretch | >3000 (Medium) | >3000 (Medium) |

| Aliphatic C-H Stretch | <3000 (Medium) | <3000 (Medium) |

| Aromatic C=C Stretch | 1400 - 1600 (Multiple, Medium) | 1400 - 1600 (Multiple, Strong) |

| C-O Stretch (Aryl Ether) | ~1250 (Strong), ~1030 (Strong) | ~1250 (Weak), ~1030 (Weak) |

| C-S Stretch | 600 - 800 (Weak) | 600 - 800 (Strong) |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems like benzophenones. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* and n→π* transitions.

Benzophenone itself typically exhibits a strong π→π* transition around 250-260 nm and a weaker, symmetry-forbidden n→π* transition in the 330-350 nm region. The presence of the electron-donating methoxy group at the 4-position is known to cause a bathochromic (red) shift of the π→π* band due to the extension of the conjugated system. The thiomethyl group at the 2'-position, also an auxochrome, will likely contribute to a further shift to longer wavelengths. Therefore, the main absorption band for this compound is predicted to be in the 270-290 nm range. The n→π* transition is also expected to be present at longer wavelengths, likely around 340-360 nm.

Photochemical studies of benzophenones often involve monitoring changes in the UV-Vis spectrum upon irradiation. Like other benzophenones, this compound is expected to undergo intersystem crossing to a triplet state upon photoexcitation. This triplet state can then participate in various photochemical reactions, such as hydrogen abstraction, which can be studied by observing the appearance of new transient absorption bands.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

| π→π | 270 - 290 |

| n→π | 340 - 360 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Transient Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radicals. In the context of this compound, EPR is particularly relevant for the characterization of the ketyl radical anion, which can be formed photochemically or by chemical reduction.

Upon one-electron reduction, the carbonyl group of this compound will form a ketyl radical anion. The EPR spectrum of this radical will provide information about the distribution of the unpaired electron spin density across the molecule. The g-value of the radical will be characteristic of an organic radical with significant spin density on oxygen and the aromatic rings.

The hyperfine coupling of the unpaired electron with the magnetic nuclei (protons) in the molecule will result in a complex splitting pattern in the EPR spectrum. The largest hyperfine coupling constants are expected for the protons on the aromatic rings, particularly those at the ortho and para positions relative to the carbonyl group. The protons of the methoxy and thiomethyl groups will also exhibit smaller, but potentially resolvable, hyperfine couplings. Analysis of these coupling constants can provide a detailed map of the spin density distribution, offering insights into the electronic structure of the radical intermediate.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound and for elucidating its structure through fragmentation analysis. For this compound (C₁₅H₁₄O₂S), HRMS would confirm the elemental composition with high accuracy.

In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 258.0715 (calculated for C₁₅H₁₄O₂S). The fragmentation pattern under electron ionization (EI) would be characteristic of a benzophenone derivative. Key fragmentation pathways would likely involve cleavage at the carbonyl group.

One expected fragmentation is the formation of the benzoyl cation and its derivatives. Cleavage could yield a [CH₃OC₆H₄CO]⁺ ion at m/z 135.0446 and a [CH₃SC₆H₄]⁺ ion at m/z 139.0217. Further fragmentation of the methoxy-substituted benzoyl cation could involve the loss of a methyl radical (·CH₃) to give an ion at m/z 120, or the loss of carbon monoxide (CO) to yield an ion at m/z 107. The thiomethyl-substituted fragment could lose a methyl radical to give an ion at m/z 124, or a neutral CH₂S molecule. Another characteristic fragmentation of aryl methyl sulfides is the cleavage of the C-S bond, which could lead to a [C₆H₄CO]⁺ fragment. The presence of these and other fragment ions would provide conclusive evidence for the structure of this compound.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z |

| [C₁₅H₁₄O₂S]⁺ (M⁺) | 258.0715 |

| [CH₃OC₆H₄CO]⁺ | 135.0446 |

| [CH₃SC₆H₄CO]⁺ | 167.0166 |

| [CH₃SC₆H₄]⁺ | 139.0217 |

| [C₆H₅CO]⁺ | 105.0340 |

| [C₆H₅]⁺ | 77.0391 |

Computational Chemistry and Theoretical Modeling of 4 Methoxy 2 Thiomethylbenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.netnih.gov For 4-Methoxy-2'-thiomethylbenzophenone, DFT calculations, commonly using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), can elucidate the distribution of electrons and the energies of molecular orbitals. researchgate.netscribd.com

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netchemrevlett.com A smaller gap suggests the molecule is more polarizable and more readily excited. researchgate.netmahendrapublications.com In substituted benzophenones, electron-donating groups like methoxy (B1213986) (-OCH3) tend to increase the HOMO energy and decrease the energy gap, thereby enhancing reactivity. researchgate.netscialert.net The thiomethyl group (-SCH3) also influences these orbitals, with sulfur's p-orbitals participating in the molecule's π-system. scialert.netijert.org

Molecular orbital analysis reveals the spatial distribution of the HOMO and LUMO. For many benzophenone (B1666685) derivatives, the HOMO is typically localized on the electron-rich substituted phenyl ring, while the LUMO is often centered around the carbonyl group and the adjacent phenyl ring. scribd.comresearchgate.net This separation of frontier orbitals is fundamental to understanding the nature of electronic transitions, such as the n→π* and π→π* transitions characteristic of these molecules. scribd.comscialert.net

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Benzophenones Note: These values are illustrative and based on typical results for similar compounds. Actual values for this compound would require specific calculation.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 to -2.0 | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Indicates chemical reactivity and electronic transition energy. researchgate.netmahendrapublications.com |

| Dipole Moment | 2.0 to 4.0 D | Measures molecular polarity and influences intermolecular interactions. |

Ab Initio Methods for Excited State Properties and Reaction Pathway Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, including Time-Dependent Density Functional Theory (TD-DFT) and more advanced techniques, are particularly suited for investigating the excited states of molecules. arxiv.org For this compound, ab initio calculations are essential for predicting its photophysical and photochemical behavior.

Upon absorption of UV light, benzophenone derivatives are promoted to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a triplet state (T1). rsc.org The reactivity of benzophenones, particularly their ability to abstract hydrogen atoms in photoreduction reactions, is governed by the nature of this triplet state (n-π* vs. π-π*). nih.gov TD-DFT calculations can predict the energies of these excited states and the wavelengths of maximum absorption (λmax), which are in good agreement with experimental UV spectra. scribd.comresearchgate.net

Furthermore, ab initio methods can be used to map out potential energy surfaces for chemical reactions. This allows for the prediction of reaction pathways and the calculation of activation energy barriers. nih.gov For instance, the mechanism of photoreduction, where the excited benzophenone abstracts a hydrogen atom from a substrate, can be modeled to understand how the methoxy and thiomethyl substituents affect the reaction rate and enthalpy. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of this conformational landscape. For this compound, a key structural feature is the torsion or dihedral angles of the two phenyl rings relative to the plane of the central carbonyl group. nih.govresearchgate.net

These twist angles are a result of the balance between steric hindrance from the substituents and electronic effects like π-conjugation. nih.govsci-hub.se Steric clash, especially from ortho-substituents, can force the rings out of planarity, which in turn affects the electronic communication between the rings and the carbonyl group. sci-hub.se MD simulations can explore the potential energy surface associated with the rotation of these rings, identifying the most stable (lowest energy) conformations and the energy barriers between them. This conformational flexibility is crucial as it can significantly impact the molecule's reactivity and its interactions with other molecules.

Table 2: Typical Dihedral Angles in Substituted Benzophenones Note: Angles represent the twist of each phenyl ring relative to the C-CO-C plane.

| Compound Type | Typical Ring 1 Dihedral Angle (φ1) | Typical Ring 2 Dihedral Angle (φ2) | Reference |

|---|---|---|---|

| Unsubstituted Benzophenone | ~25-30° | ~25-30° | nih.gov |

| Ortho-substituted Benzophenone | >40° | ~25-30° | sci-hub.se |

| Para-substituted Benzophenone | ~25-30° | ~25-30° | nih.gov |

For this compound, the ortho thiomethyl group would be expected to induce a significant twist in its substituted ring, while the para methoxy group would have a lesser steric impact.

Quantitative Structure-Reactivity Relationships (QSRR) Derived from Computational Parameters

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate a molecule's chemical structure with its reactivity. chemrxiv.org These models use computational parameters, known as molecular descriptors, to predict experimental outcomes like reaction rates or equilibrium constants. mdpi.comnih.gov For a series of related benzophenone derivatives, a QSRR model could be developed to predict their photoreduction efficiency, for example.

The first step in building a QSRR model is to calculate a wide range of molecular descriptors for each compound in a training set. These descriptors are derived from the computational methods described above (DFT, etc.) and can be categorized as electronic, steric, or thermodynamic.

Table 3: Examples of Computational Descriptors for QSRR Modeling

| Descriptor Type | Example Parameter | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to redox potential and charge transfer. nih.gov |

| Electronic | Mulliken Atomic Charges | Indicates local electron density and sites for electrophilic/nucleophilic attack. |

| Steric | Molecular Volume/Surface Area | Relates to steric hindrance and accessibility of reactive sites. |

| Thermodynamic | Heat of Formation (ΔHf) | Indicates the stability of the molecule. nih.gov |

Using statistical methods like multiple linear regression, a mathematical equation is generated that links these descriptors to the observed reactivity. chemrxiv.org Such a model for this compound would allow for the prediction of its reactivity based on its calculated descriptors, providing a powerful tool for rational molecular design.

Theoretical Insights into the Role of Sulfur and Methoxy Substituents on Molecular Interactions

The specific placement of the sulfur (in the thiomethyl group) and methoxy substituents is critical to the molecular properties of this compound. Computational analysis provides a means to untangle their individual and combined effects.

The methoxy group at the 4-position is a strong electron-donating group through resonance. nih.gov Theoretical calculations show that it increases the electron density on its attached phenyl ring, which in turn raises the energy of the HOMO. scialert.net This generally leads to a smaller HOMO-LUMO gap and a red-shift (shift to longer wavelength) in the UV absorption spectrum. Its presence can enhance the stability of radical intermediates formed during photochemical reactions. nih.gov

The thiomethyl group at the 2'-position introduces several unique features. Sulfur is less electronegative and has more diffuse p-orbitals than oxygen, making the thiomethyl group a good electron donor. researchgate.netscialert.net Its placement at the ortho position introduces significant steric hindrance, forcing the phenyl ring to twist out of planarity. sci-hub.se This steric effect can disrupt conjugation with the carbonyl group, potentially leading to a blue-shift (shift to shorter wavelength) in absorption and altering the photophysical properties. DFT calculations of bond lengths and angles reveal the extent of this geometric distortion. ijert.org Furthermore, the sulfur atom can participate in specific non-covalent interactions and may influence the stability of excited states and reaction intermediates. researchgate.net

Theoretical models can thus quantify the interplay between the electron-donating nature of both groups and the steric effects of the bulky ortho-thiomethyl group, providing a comprehensive understanding of how these substituents govern the structure, electronic properties, and ultimately the reactivity of this compound.

Applications in Advanced Materials Science and Organic Synthesis

Development and Performance of 4-Methoxy-2'-thiomethylbenzophenone as a Photoinitiator

Photoinitiators are compounds that, upon absorption of light, generate reactive species that initiate polymerization. Benzophenone (B1666685) and its derivatives are a prominent class of photoinitiators, widely used in applications such as UV curing of coatings, inks, and adhesives. chemrxiv.org The effectiveness of a benzophenone-based photoinitiator is often linked to the extent of π-conjugation and delocalization within the molecule. chemrxiv.org

In the context of acrylate (B77674) and methacrylate (B99206) polymerization, this compound would likely function as a Type II photoinitiator. Upon absorption of UV radiation, the benzophenone core undergoes a transition to an excited singlet state, followed by efficient intersystem crossing to a more stable triplet state. This excited triplet state is the primary reactive species.

The initiation of polymerization then proceeds via a hydrogen abstraction mechanism. The triplet-state benzophenone abstracts a hydrogen atom from a synergist, which is typically a tertiary amine or a thiol. In the case of this compound, the thiomethyl group itself could potentially participate in intramolecular or intermolecular hydrogen abstraction, although the presence of an external synergist is generally more efficient.

The photosensitivity and efficiency of this compound in UV-curing applications are directly related to its chemical structure. The methoxy (B1213986) group, being an electron-donating group, can influence the light absorption properties of the benzophenone chromophore, potentially shifting the absorption spectrum and enhancing the molar absorptivity. nih.gov This can be advantageous for curing applications using specific UV light sources, such as LEDs. rsc.org

The presence of the thioether linkage is also significant. Thioethers are known to be effective hydrogen donors, which can enhance the efficiency of photoinitiation. researchgate.net This can lead to faster curing rates and more complete polymerization. The efficiency of thioether derivatives in photopolymerization is an active area of research. researchgate.net

Exploration as Components in Optoelectronic Materials

Benzophenone and its derivatives have attracted considerable attention as building blocks for organic semiconductors used in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). ktu.edumdpi.com Their function can be as host materials or as emitters in the emissive layer of an OLED. mdpi.com

The benzophenone core itself is a classic phosphor with high intersystem crossing efficiency, a characteristic that makes it a compelling candidate for developing thermally activated delayed fluorescent (TADF) emitters. mdpi.com TADF materials are of great interest because they can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.

The introduction of substituents onto the benzophenone scaffold allows for the tuning of its electronic and photophysical properties. The methoxy group in this compound acts as an electron-donating group, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The thioether group also contributes to the electronic structure. By strategically modifying the donor and acceptor properties within the molecule, it is possible to design materials with specific emission colors and efficiencies. researchgate.net

While there is no specific data on the optoelectronic properties of this compound in the provided search results, the broader research on benzophenone derivatives for OLEDs suggests that it could be a valuable component. ktu.eduresearchgate.net Its potential would depend on its photoluminescence quantum yield, thermal stability, and ability to form stable amorphous films, all of which are critical for device performance. researchgate.net

Utilization in the Synthesis of Complex Organic Scaffolds and Chemical Intermediates

The strategic importance of this compound in synthetic organic chemistry lies in its potential as a precursor for the construction of complex molecular architectures, particularly sulfur-containing heterocyclic systems. Its unique structural arrangement, featuring a benzophenone core with a methoxy group and a thiomethyl substituent on adjacent phenyl rings, makes it a versatile building block for creating intricate organic scaffolds and valuable chemical intermediates. The primary application of benzophenone derivatives in this context is in the synthesis of thioxanthones and their derivatives, a class of compounds with significant biological and material science applications.

The synthesis of thioxanthones from benzophenone precursors is a well-established strategy in organic synthesis. nih.govresearchgate.net Various methodologies have been developed to facilitate the intramolecular cyclization required to form the thioxanthone core. These methods often involve the formation of a carbon-sulfur bond and subsequent ring closure onto the carbonyl group.

One prominent method involves the palladium-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones. nih.govacs.orgchemrxiv.org This approach allows for a direct and scalable preparation of 9H-thioxanthen-9-one 10,10-dioxides. While this specific methodology has been demonstrated with other benzophenone derivatives, it highlights a potential pathway for the transformation of this compound. The presence of the thiomethyl group could be leveraged, potentially after oxidation to a sulfonyl group, to participate in such palladium-catalyzed cyclizations.

Another powerful technique for the synthesis of thioxanthones from benzophenones is through the reaction with arynes. nih.gov This method involves the generation of a highly reactive benzyne (B1209423) intermediate which then undergoes a tandem intermolecular nucleophilic coupling with a substituted benzoate, followed by an intramolecular electrophilic cyclization to yield the thioxanthone scaffold. nih.gov

Furthermore, the synthesis of functionalized thioxanthen-9-ones can be achieved through various synthetic routes, often starting from pre-functionalized benzophenones. nih.gov These methods underscore the importance of the starting benzophenone in dictating the substitution pattern of the final thioxanthone product. The methoxy group on this compound can influence the reactivity and regioselectivity of cyclization reactions and can be a handle for further functionalization of the resulting heterocyclic system.

The resulting thioxanthone and thioxanthene (B1196266) derivatives are not merely synthetic curiosities; they are valuable chemical intermediates for the development of more complex molecules. For instance, they serve as key building blocks for the synthesis of fluorescent dyes and probes. nih.govacs.orgchemrxiv.org The tetracyclic thioxanthene derivatives, which can be synthesized from thioxanthone precursors, have also shown potential in medicinal chemistry research. nih.gov Additionally, thioxanthone derivatives are utilized as photosensitizers in photopolymerization processes. acs.org

The table below summarizes potential synthetic pathways where this compound could be utilized as a precursor for complex organic scaffolds, based on established methodologies for related benzophenone derivatives.

| Synthetic Target | General Methodology | Potential Role of this compound | Key Intermediates |

| Methoxy-substituted Thioxanthones | Intramolecular Friedel-Crafts type cyclization | The thiomethyl group, after conversion to a more reactive species (e.g., sulfenyl chloride), could undergo electrophilic attack on the methoxy-activated phenyl ring. | Acylium ion, Thionium ion |

| Thioxanthen-9-one 10,10-dioxides | Pd-catalyzed sulfonylative homocoupling | The thiomethyl group would first be oxidized to a sulfonyl group, which would then participate in the palladium-catalyzed C-H activation and cyclization. | Diaryl sulfone |

| Functionalized Thioxanthones | Reaction with arynes | The benzophenone core would react with a benzyne intermediate, with the methoxy and thiomethyl groups directing the regiochemistry of the subsequent cyclization. | Aryne adduct |

| Tetracyclic Thioxanthenes | Nucleophilic aromatic substitution on a pre-formed thioxanthone | A thioxanthone derived from this compound could be further functionalized to build more complex, fused heterocyclic systems. | Halogenated thioxanthone |

It is important to note that while the utilization of this compound in these specific transformations is based on established reactivity principles of analogous compounds, dedicated research is required to optimize reaction conditions and fully explore its synthetic potential. The strategic placement of the methoxy and thiomethyl groups offers a promising entry point for the synthesis of a diverse range of complex organic scaffolds and valuable chemical intermediates.

Future Research Trajectories and Interdisciplinary Opportunities

Integration of 4-Methoxy-2'-thiomethylbenzophenone Chemistry with Sustainable Synthetic Principles

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to design products and processes that minimize the use and generation of hazardous substances. Future research into this compound should prioritize the development of sustainable synthetic routes.

One promising avenue is the exploration of greener alternatives to traditional Friedel-Crafts acylation reactions, which are commonly used for the synthesis of benzophenone (B1666685) derivatives but often rely on stoichiometric amounts of Lewis acids and chlorinated solvents. researchgate.net Research could focus on employing solid acid catalysts or reusable ionic liquids to synthesize the benzophenone core. researchgate.net Furthermore, the use of more environmentally benign solvents, such as ethanol, in photochemical reactions involving benzophenone derivatives has been demonstrated and could be adapted for reactions with this compound. youtube.comresearchgate.net The photoreduction of benzophenones to benzopinacols using ethanol as a solvent in the presence of sunlight is a classic example of a green photochemical process. researchgate.netneliti.comscispace.com

Another key area for development is the use of catalytic rather than stoichiometric reagents for the introduction of the methoxy (B1213986) and thiomethyl functionalities. For instance, the development of catalytic methods for the methylation of the precursor hydroxy- and thio- substituted benzophenones would represent a significant advancement in terms of atom economy and waste reduction.

A hypothetical comparison of a traditional versus a green synthetic route to a key intermediate for this compound is presented in the table below.

| Step | Traditional Method | Green Chemistry Approach | Potential Advantages of Green Approach |

| Acylation | Friedel-Crafts acylation using AlCl₃ in Dichloromethane | Solid acid catalysis in a solvent-free system | Eliminates hazardous solvent and corrosive catalyst, easier workup |

| Methylation | Use of dimethyl sulfate (B86663) | Use of dimethyl carbonate with a catalyst | Dimethyl carbonate is a less toxic and more environmentally friendly methylating agent |

Advanced Applications in Polymer Science and Engineering Beyond Photoinitiation

While benzophenone and its derivatives are widely used as Type II photoinitiators for free radical polymerization, the unique structure of this compound suggests a range of more advanced applications in polymer science. nih.govrsc.orgchemrxiv.orgsemanticscholar.org The presence of the thiomethyl group, in particular, opens up possibilities for post-polymerization modification and the development of functional materials.

One area of exploration could be the incorporation of this compound as a monomer or a functional comonomer in polymerization processes. The thiomethyl group could serve as a site for controlled radical polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, or for post-polymerization modification through thiol-ene click chemistry. This could lead to the development of polymers with tailored architectures and functionalities.

Furthermore, the combination of the benzophenone core with the thiomethyl group could lead to the development of novel responsive materials. For example, the thiomethyl group could be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the polarity and electronic properties of the polymer, leading to materials that respond to chemical or electrochemical stimuli.

The table below outlines potential advanced polymer applications for this compound.

| Application Area | Proposed Role of this compound | Potential Polymer Properties |

| Functional Monomers | Comonomer in radical or condensation polymerization | Polymers with tunable refractive index, enhanced thermal stability |

| Responsive Materials | Pendent group on a polymer backbone | Stimuli-responsive materials (e.g., redox, light) |

| High-Performance Coatings | Additive to impart specific surface properties | Coatings with enhanced adhesion, scratch resistance, and UV stability |

Exploration of Novel Reactivity Manifolds and Unprecedented Transformations

The unique electronic and steric environment of this compound, arising from the interplay between the electron-donating methoxy group and the sulfur-containing thiomethyl group, suggests the potential for novel and unprecedented chemical transformations. Aryl methyl ketones are versatile synthons in the synthesis of heterocyclic compounds, and this reactivity could be explored with the benzophenone derivative. nih.govresearchgate.net

Future research could focus on the selective activation of different C-H bonds within the molecule for late-stage functionalization. For example, transition-metal-catalyzed C-H activation could be directed to specific positions on the aromatic rings, allowing for the introduction of new functional groups and the synthesis of a diverse library of derivatives.

The thiomethyl group is also a handle for a variety of transformations. It could be a precursor for the generation of a thiyl radical, which could participate in radical cyclization reactions. Alternatively, the sulfur atom could act as a directing group in ortho-metalation reactions, providing a route to highly substituted benzophenone derivatives that would be difficult to access through other means. The development of highly active and selective catalysts for the α-arylation of ketones could also be applied to this system. organic-chemistry.org

The table below summarizes potential novel reactions and transformations for this compound.

| Reaction Type | Potential Transformation | Significance |

| C-H Activation | Directed functionalization of the aromatic rings | Access to novel, highly substituted benzophenone analogues |

| Photoredox Catalysis | Generation of radical intermediates for novel bond formations | Mild and efficient synthesis of complex molecules |

| Sulfur Chemistry | Oxidation of the thiomethyl group to sulfoxide or sulfone | Modulation of electronic and steric properties |

| Cross-Coupling Reactions | Coupling at the thiomethyl group or C-H activated sites | Construction of complex molecular architectures |

Development of High-Throughput Screening Methodologies for Reaction Discovery

High-throughput experimentation (HTE) has become an indispensable tool for accelerating the discovery and optimization of new chemical reactions. iciq.orgnih.gov The development of HTE platforms specifically tailored for the exploration of the reactivity of this compound could rapidly uncover new synthetic methodologies and applications.

A high-throughput screening approach could be used to systematically evaluate a wide range of catalysts, ligands, solvents, and reaction conditions for a variety of transformations. For example, a 96-well plate format could be used to screen for optimal conditions for a novel cross-coupling reaction involving the thiomethyl group. researchgate.net The use of automated reaction platforms and advanced analytical techniques, such as mass spectrometry, would allow for the rapid analysis of reaction outcomes. nih.govsynplechem.com

The following table provides a hypothetical example of a high-throughput screening plate layout for the optimization of a novel cross-coupling reaction.

| Catalyst 1 | Catalyst 2 | Catalyst 3 | Catalyst 4 | |

| Solvent A | Reaction 1 | Reaction 2 | Reaction 3 | Reaction 4 |

| Solvent B | Reaction 5 | Reaction 6 | Reaction 7 | Reaction 8 |

| Solvent C | Reaction 9 | Reaction 10 | Reaction 11 | Reaction 12 |

| Solvent D | Reaction 13 | Reaction 14 | Reaction 15 | Reaction 16 |

Q & A

Q. What are the standard synthetic routes for 4-Methoxy-2'-thiomethylbenzophenone, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the thiomethyl and methoxy groups. For example, 4-methoxybenzophenone derivatives can be synthesized using 4-methoxybenzoyl chloride as a starting material, followed by thiolation with methylthiolate under basic conditions . Intermediates are characterized via ¹H/¹³C NMR (to confirm substitution patterns) and HPLC (to assess purity >95%). The thiomethyl group’s presence is verified by mass spectrometry (e.g., m/z peaks corresponding to C₁₄H₁₃O₂S⁺) .

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?

- Methodological Answer : Systematic optimization involves Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For instance, using DMF as a solvent at 80°C with Pd(PPh₃)₄ as a catalyst improves coupling efficiency in cross-coupling reactions. Yield improvements (from ~50% to >75%) are quantified via GC-MS or HPLC-UV analysis. Kinetic studies (e.g., monitoring by TLC at 30-minute intervals) help identify rate-limiting steps .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR peaks at δ 3.8–4.1 ppm confirm methoxy (-OCH₃) protons, while δ 2.5–2.7 ppm indicates thiomethyl (-SCH₃).

- FT-IR : Stretching frequencies at ~1250 cm⁻¹ (C-O of methoxy) and ~2550 cm⁻¹ (S-CH₃) validate functional groups.

- X-ray Crystallography : Resolves spatial arrangement, particularly steric effects from the thiomethyl group .

Advanced Research Questions

Q. How do steric and electronic effects of the thiomethyl group influence reactivity in derivatization reactions?

- Methodological Answer : The electron-donating thiomethyl group increases electron density on the benzophenone core, enhancing susceptibility to electrophilic substitution (e.g., nitration at the para position). Steric hindrance from the -SCH₃ group can be studied via DFT calculations (e.g., Gaussian09) to model transition states. Experimentally, comparative studies with 4-methoxybenzophenone (lacking -SCH₃) show reduced reactivity in SNAr reactions (e.g., 60% vs. 85% yield) .

Q. What strategies mitigate competing side reactions (e.g., oxidation of thiomethyl to sulfonyl) during functionalization?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under argon/nitrogen to prevent oxidation of -SCH₃ to -SO₂CH₃.

- Low-Temperature Conditions : Maintain reactions at 0–5°C when using oxidizing agents (e.g., mCPBA).

- Protecting Groups : Temporarily protect -SCH₃ with trityl chloride, then deprotect post-reaction with TFA .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., IC₅₀ values varying by >10-fold across studies) are addressed through:

- Standardized Assays : Use NIH/WHO-recommended protocols (e.g., MTT assay for cytotoxicity).

- Metabolite Profiling : LC-MS/MS identifies active vs. inactive metabolites.

- Structural Analog Comparisons : Test derivatives with controlled modifications (e.g., replacing -SCH₃ with -OCH₃) to isolate structure-activity relationships .

Q. What computational tools predict the pharmacokinetic properties of this compound-based drug candidates?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate bioavailability (%F >50%), BBB permeability (logBB <0.3), and CYP450 interactions.

- Molecular Docking (AutoDock Vina) : Screens against targets like COX-2 (PDB: 5KIR) to prioritize derivatives for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.